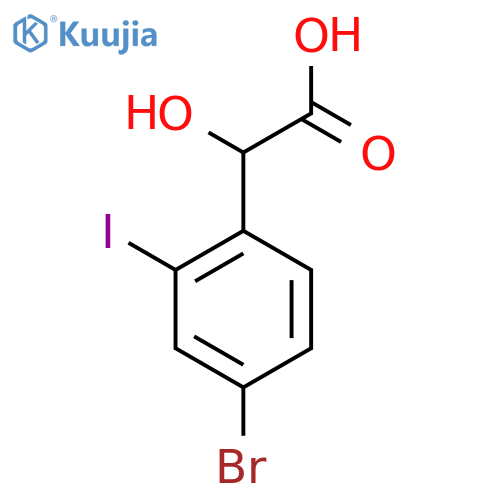

Cas no 1261644-33-0 (4-Bromo-2-iodomandelic acid)

4-Bromo-2-iodomandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-iodomandelic acid

-

- インチ: 1S/C8H6BrIO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

- InChIKey: CTBSZRNMLSJHRJ-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)Br

計算された属性

- せいみつぶんしりょう: 355.85450 g/mol

- どういたいしつりょう: 355.85450 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 2.2

- ぶんしりょう: 356.94

4-Bromo-2-iodomandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013034360-500mg |

4-Bromo-2-iodomandelic acid |

1261644-33-0 | 97% | 500mg |

$831.30 | 2023-09-03 | |

| Alichem | A013034360-1g |

4-Bromo-2-iodomandelic acid |

1261644-33-0 | 97% | 1g |

$1475.10 | 2023-09-03 | |

| Alichem | A013034360-250mg |

4-Bromo-2-iodomandelic acid |

1261644-33-0 | 97% | 250mg |

$484.80 | 2023-09-03 |

4-Bromo-2-iodomandelic acid 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

4-Bromo-2-iodomandelic acidに関する追加情報

Introduction to 4-Bromo-2-iodomandelic Acid (CAS No: 1261644-33-0)

4-Bromo-2-iodomandelic acid, with the chemical formula C₈H₅BrIO₄, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of halogenated aromatic carboxylic acids, a category known for its diverse applications in synthetic chemistry and drug development. The presence of both bromo and iodo substituents on a mandelic acid backbone imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of complex molecular structures.

The CAS No 1261644-33-0 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise classification and handling. 4-Bromo-2-iodomandelic acid is particularly noted for its role in the preparation of biologically active molecules, including intermediates for potential therapeutic agents. Its structural features facilitate various chemical transformations, such as cross-coupling reactions, which are pivotal in modern drug discovery.

In recent years, the demand for halogenated aromatic compounds has surged due to their utility in generating novel pharmacophores. 4-Bromo-2-iodomandelic acid has been employed in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The bromo and iodo groups serve as versatile handles for further functionalization, enabling chemists to tailor molecular architectures with high precision.

One of the most compelling aspects of 4-Bromo-2-iodomandelic acid is its application in transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions have been extensively used to introduce new carbon-carbon bonds, a fundamental step in constructing complex organic molecules. The compound’s ability to participate in such reactions makes it an indispensable tool in medicinal chemistry laboratories.

Recent studies have highlighted the significance of halogenated mandelic acids in developing next-generation therapeutics. A notable example is the use of 4-Bromo-2-iodomandelic acid as a precursor in creating small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The structural versatility of this compound allows for the design of molecules with enhanced binding affinity and selectivity.

The pharmaceutical industry has shown particular interest in 4-Bromo-2-iodomandelic acid due to its potential in generating novel drug candidates. Researchers have leveraged its reactivity to develop compounds that modulate critical biological processes. For instance, derivatives of this molecule have been investigated for their ability to inhibit overactive kinases, which are often implicated in tumor growth and progression.

Moreover, the synthetic utility of 4-Bromo-2-iodomandelic acid extends beyond pharmaceuticals. It has found applications in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and conductive polymers. The halogen atoms enhance electron-withdrawing properties, making these materials more suitable for optoelectronic applications.

The chemical properties of 4-Bromo-2-iodomandelic acid also make it a valuable asset in research settings focused on understanding reaction mechanisms and developing new synthetic methodologies. Its participation in various transformations provides insights into how halogen atoms influence molecular reactivity, contributing to advancements in computational chemistry and mechanistic studies.

In conclusion, 4-Bromo-2-iodomandelic acid (CAS No: 1261644-33-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an essential building block for developing innovative therapeutics and functional materials. As research continues to uncover new applications for halogenated aromatic compounds, the significance of 4-Bromo-2-iodomandelic acid is likely to grow even further.

1261644-33-0 (4-Bromo-2-iodomandelic acid) 関連製品

- 56125-49-6(N-(3-Aminopropyl)-4-methylbenzenesulfonamide)

- 479073-86-4(Desmethyl Thiosildenafil)

- 930769-57-6((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)

- 2171662-27-2(3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 286932-78-3(4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)

- 2228624-88-0(2-(3-chloroprop-1-en-2-yl)benzonitrile)

- 1261794-82-4(6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile)

- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)

- 1315-07-7(Strontium selenide)

- 1807271-70-0(3-Chloro-6-phenylpyridine-2-sulfonyl chloride)